[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is an organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are employed in various biochemical, clinical, and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with formic acid under reflux conditions to form the triazolopyridine ring . Another method involves the use of 2-aminopyridine and hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine in the presence of a base.
Major Products Formed
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with receptors or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar biological activities.
[1,2,3]Triazolo[1,5-a]pyridine: Known for its antifungal and antibacterial properties.
[1,2,3]Triazolo[4,5-b]pyridine: Exhibits anticonvulsant and antioxidant activities.
[1,2,3]Triazolo[4,5-c]pyridine: Used as an adenosine receptor antagonist.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNFOXNYOMPDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368765 |
Source
|
Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91981-59-8 |
Source
|
Record name | 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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